1-Amino-3-phenylbutan-2-ol
Description
1-Amino-3-phenylbutan-2-ol is a chiral amino alcohol characterized by a phenyl substituent at the third carbon and an amino group at the first carbon of a four-carbon chain. For example, compounds like (S)-2-Amino-4-phenylbutan-1-ol () and 1-Amino-3-methylbutan-2-ol () are synthesized via similar methodologies, suggesting shared utility in stereoselective reactions or as chiral building blocks .
Properties
IUPAC Name |
1-amino-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOFUFBSSUXTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-nitro-3-phenylbutan-2-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its scalability and efficiency. The reaction is carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-oxo-3-phenylbutan-2-ol.
Reduction: Formation of 1-amino-3-phenylbutane.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-Amino-3-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-amino-3-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, including enzymatic reactions. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity to target proteins.
Comparison with Similar Compounds
Molecular Structure and Functional Group Positioning
The key distinction between 1-Amino-3-phenylbutan-2-ol and its analogs lies in the arrangement of substituents:
- This compound: Amino group (C1), hydroxyl group (C2), phenyl group (C3).
- (S)-2-Amino-4-phenylbutan-1-ol (): Amino group (C2), hydroxyl group (C1), phenyl group (C4).
- 1-Amino-3-methylbutan-2-ol (): Methyl group (C3) instead of phenyl. The absence of aromaticity reduces lipophilicity, which may impact solubility or membrane permeability in biological systems .
- 2-Amino-2-ethylbutan-1-ol (): Ethyl branch at C2 and amino group at C2. This branching introduces steric hindrance, likely affecting reaction kinetics in synthetic pathways .
Physicochemical Properties
Key Research Findings and Implications
- Stereochemical Influence: The (S)-configuration in analogs like (S)-2-Amino-4-phenylbutan-1-ol () highlights the importance of chirality in pharmacological activity, though specific data for this compound remain unexplored.
- Safety Considerations: Ethyl-substituted amino alcohols (e.g., 2-Amino-2-ethylbutan-1-ol) require stringent handling protocols due to their irritation and toxicity profiles .
- Synthetic Flexibility : Methyl and phenyl substituents offer tunability for optimizing solubility and reactivity in target-oriented synthesis .
Biological Activity
1-Amino-3-phenylbutan-2-ol (CAS No. 133562-22-8) is an organic compound characterized by its unique chiral structure, which includes an amino group and a hydroxyl group attached to a butane backbone with a phenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . Its chiral nature allows for the existence of two enantiomers, which can exhibit different biological activities. The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Amino Group | -NH2 (primary amine) |
| Hydroxyl Group | -OH (alcohol) |
| Phenyl Group | -C6H5 (aromatic ring) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzymatic Reactions : The hydroxyl group participates in biochemical pathways, potentially acting as a substrate or cofactor in enzymatic reactions.
- Hydrophobic Interactions : The phenyl group enhances the compound's binding affinity to target proteins through hydrophobic interactions, which can affect the pharmacokinetics and pharmacodynamics of drugs derived from this compound .
Biological Activity and Applications
Research indicates that this compound may possess various biological activities, making it a valuable compound in pharmaceutical development.
Potential Therapeutic Uses
- Neurological Disorders : Investigations have suggested that derivatives of this compound could be useful in treating conditions such as depression or anxiety by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Some studies have indicated that this compound may exhibit anti-inflammatory effects, potentially benefiting conditions related to chronic inflammation.
Case Studies
Several studies have explored the synthesis and biological implications of this compound:
-
Synthesis via Enzymatic Cascade :
- A study demonstrated the use of transaminases for the asymmetric synthesis of similar compounds, showcasing the potential for producing high yields of enantiomerically pure products .
- The reaction conditions optimized for yield and selectivity were found to be crucial for maximizing the effectiveness of enzymatic processes.
- Biological Testing :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Amino-3-phenylbutan-2-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Grignard Reaction : React phenylmagnesium bromide with a ketone precursor (e.g., 3-amino-2-butanone) to introduce the phenyl and amino groups. Quench with ammonium chloride to yield the amino alcohol .
- Reductive Amination : Use a ketone (e.g., 3-phenyl-2-butanone) with ammonia or a protected amine under hydrogenation (e.g., H₂/Pd-C) to reduce the carbonyl and form the amine .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC or HPLC .
Q. How can researchers confirm the stereochemistry of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Use ¹H-¹H COSY and NOESY to identify coupling patterns and spatial proximity of protons, confirming relative configuration .
- X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in methanol) and refine the structure using SHELX software. The absolute configuration is determined via Flack or Hooft parameters .
- Chiral Chromatography : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) and compare retention times with standards .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 4 weeks. Analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to determine thermal decomposition thresholds .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?
- Methodology :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) in hydrogenation reactions. For example, Ru-BINAP catalyzes ketone reduction with >90% ee .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, followed by kinetic separation .
Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter its efficacy?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Focus on hydrogen bonding and hydrophobic contacts .
- QSAR Modeling : Train models on analogous amino alcohols (e.g., 2-amino-2-methylbutan-1-ol) to correlate substituent effects (e.g., logP, steric bulk) with bioactivity .
Q. How do conflicting reports on the compound’s antimicrobial activity inform experimental design for validating its mechanism of action?
- Methodology :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include controls for solvent effects .
- Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to quantify bacterial membrane disruption via flow cytometry .
Q. What role does this compound play in organocatalytic reactions, and how does its structure enhance reaction efficiency?
- Methodology :
- Aldol Reactions : Test the compound as a chiral catalyst in asymmetric aldol additions (e.g., acetone with aryl aldehydes). Measure diastereoselectivity via ¹H NMR .
- Mechanistic Probes : Use DFT calculations (Gaussian 09) to model transition states and identify stabilizing interactions (e.g., hydrogen bonding with substrates) .
Q. How can researchers resolve contradictions in reported reaction yields for the compound’s oxidation to ketone derivatives?
- Methodology :
- Controlled Oxidation Studies : Compare oxidizing agents (e.g., KMnO₄ vs. Dess-Martin periodinane) under inert atmospheres. Monitor byproduct formation via GC-MS .
- Kinetic Analysis : Use in-situ IR spectroscopy to track reaction progress and identify intermediates influencing yield variability .
Key Considerations for Researchers
- Data Contradictions : Address variability in bioactivity or synthesis yields by standardizing assay protocols (e.g., nutrient media, inoculum size) and reaction conditions (e.g., inert atmosphere) .
- Advanced Characterization : Combine crystallography (SHELX) and chiral analytics to resolve stereochemical ambiguities .
- Computational Validation : Cross-validate docking results with mutagenesis studies to confirm binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
